molecular formula C13H13ClF3N3O2 B2375948 2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide CAS No. 1257548-03-0

2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B2375948
CAS No.: 1257548-03-0
M. Wt: 335.71
InChI Key: DQPAIOXLQTYYKO-UHFFFAOYSA-N
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Description

2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide is a synthetic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a trifluoroethyl group and a chlorophenyl group, which contribute to its unique chemical properties

Mechanism of Action

Target of Action

It’s known that similar compounds have been found to form stable complexes with late divalent transition metal ions .

Mode of Action

It’s known that similar compounds can undergo regioselective attack . This suggests that the compound might interact with its targets in a specific manner, leading to changes in their function or structure.

Biochemical Pathways

It’s known that similar compounds can lead to the synthesis of a variety of chiral 2,2,2-trifluoroethyl lactams with excellent enantioselectivities . This suggests that the compound might affect pathways related to the synthesis of these lactams.

Pharmacokinetics

It’s known that similar compounds have atmospheric lifetimes estimated to be 67 days . This suggests that the compound might have a long half-life, which could impact its bioavailability.

Result of Action

It’s known that similar compounds can lead to an increase in thermal stability . This suggests that the compound might have a stabilizing effect on the molecules or cells it interacts with.

Action Environment

It’s known that similar compounds have various glass transition temperatures depending on their compositions . This suggests that the compound’s action might be influenced by temperature and other environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide typically involves the reaction of 3-chlorophenyl isocyanate with 2,2,2-trifluoroethylamine in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the imidazolidinone ring. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound has shown potential as a modulator of biological pathways, making it a candidate for drug development and biochemical studies.

    Medicine: Its unique chemical structure may contribute to therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: The compound can be used in the development of new materials, coatings, and other industrial applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoroethyl group in 2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide imparts unique chemical properties, such as increased lipophilicity and stability. This can enhance its bioavailability and efficacy in biological systems, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClF3N3O2/c14-9-2-1-3-10(6-9)20-5-4-19(12(20)22)7-11(21)18-8-13(15,16)17/h1-3,6H,4-5,7-8H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPAIOXLQTYYKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC(=O)NCC(F)(F)F)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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